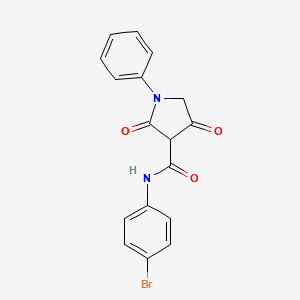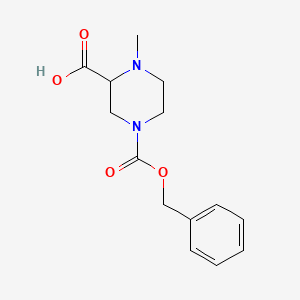![molecular formula C21H21N3O2S B2401979 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396855-40-5](/img/structure/B2401979.png)
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an intriguing organic compound with potential applications in various scientific fields. Its structure combines the functionalities of quinoline, benzothiazole, and azetidinone, hinting at a complex interplay of chemical properties and reactivity.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydroquinolin-1(2H)-amine with a suitable azetidinone derivative, followed by methoxylation. Conditions may require specific catalysts or solvents to ensure efficiency and yield.
Industrial production methods: In an industrial setting, large-scale synthesis would likely optimize these reactions using continuous flow reactors, advanced catalysis, and robust purification techniques to achieve high purity and scalability.
Types of reactions it undergoes:
Oxidation: Given its functional groups, the compound may undergo oxidation reactions, possibly affecting the methoxy or quinoline components.
Reduction: Reduction could target the quinoline ring, potentially converting it into dihydro or tetrahydro derivatives.
Substitution: Substitution reactions may occur on the benzothiazole ring, particularly at positions adjacent to the methoxy group.
Common reagents and conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation over palladium or platinum catalysts.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution desired.
Major products: These reactions could yield a variety of products, such as oxidized derivatives, reduced forms of the compound, and various substituted analogs.
科学研究应用
Chemistry: The compound's structure offers intriguing pathways for creating novel materials or exploring organic reaction mechanisms.
Medicine: Could serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in diseases.
Industry: Possibilities in creating advanced polymers or as a component in specialty chemicals due to its unique functional groups.
作用机制
Uniqueness: Compared to other compounds with similar moieties, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is unique in its combination of three distinct functional groups, each contributing to its overall properties.
相似化合物的比较
Quinoline-based drugs like chloroquine.
Benzothiazole derivatives in antifungal or anticancer research.
Azetidinone-containing compounds known for their antibacterial properties.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMDAIOGAZBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)
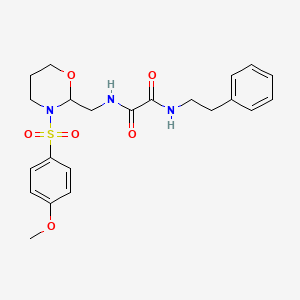
![2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2401900.png)
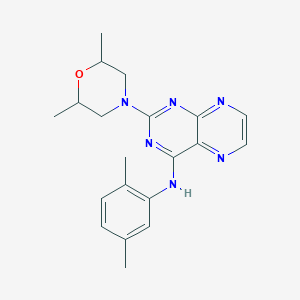

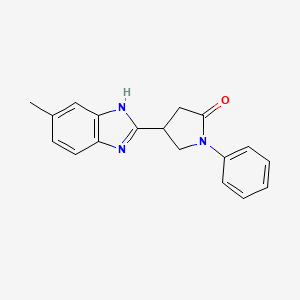
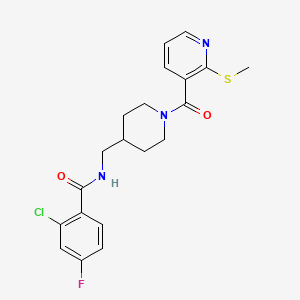
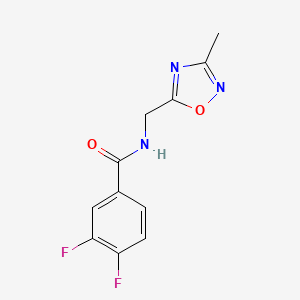
![N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)

